molecular formula C12H10ClFN4O2S B2537454 C12H10ClFN4O2S CAS No. 577754-43-9

C12H10ClFN4O2S

Cat. No. B2537454
CAS RN: 577754-43-9
M. Wt: 328.75
InChI Key: SKSFHTYLAAYWRA-UHFFFAOYSA-N
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Description

C12H10ClFN4O2S is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as Sulfamethoxazole, which is widely used in the pharmaceutical industry. Sulfamethoxazole is a synthetic compound that has antibacterial properties and is used to treat various bacterial infections.

Scientific Research Applications

Metal-Organic Framework-Based Catalysts

Metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts or supports/precursors in the design and synthesis of functional nanomaterials for the activation and transformation of C1 molecules like CO, CO2, and CH4 into clean fuels and high value-added chemicals. MOFs are emerging as key materials in addressing challenges related to the inert nature and low reactivity of these molecules (Cui, Zhang, Hu, & Bu, 2019).

Advances in C1 Catalysis

The conversion of simple carbon-containing compounds into high-value-added chemicals and clean fuels through C1 catalysis has gained extensive interest. Recent technological advancements have led to significant progress in understanding the reaction mechanism, identifying active-site structures, and developing highly efficient catalysts and processes in C1 catalysis (Bao, Yang, Yoneyama, & Tsubaki, 2019).

Zeolite-Based Catalysts in C1 Chemistry

Zeolites, as efficient solid catalysts, have seen substantial application in C1 chemistry. The design of zeolite-based mono-, bi-, and multifunctional catalysts has expanded their use in the catalytic production of hydrocarbons and oxygenates from C1 molecules. Key zeolite descriptors influencing catalytic performance include framework topologies, acidities, particle sizes, and hydrophobicity (Zhang, Yu, & Corma, 2020).

Role of Non-Thermal Plasma in C1 Catalysis

Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in addressing the limitations of C1 chemistry. NTP-catalysis presents opportunities in mild reaction conditions and energy efficiency, especially in the CO2 hydrogenation and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

Rational Design of Cyclo[18]carbon

The synthesis and structure elucidation of cyclo[18]carbon, a new carbon allotrope, represents a significant advancement. This discovery offers insights into its chemical structure, potential applications, and future research challenges (Rahman & Edvinsson, 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-7-2-3-9(14)8(13)4-7/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFHTYLAAYWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C12H10ClFN4O2S

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